3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole: is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The intermediate product is then subjected to further cyclization to form the desired triazinoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and solid-phase synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The ethylthio group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted derivatives
Scientific Research Applications
3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as DNA and iron ions. As a DNA intercalating agent, it can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. As an iron chelator, it binds to iron ions, depriving cancer cells of the essential metal required for their proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole
- 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole
- 5H-[1,2,4]triazino[5,6-b]indole derivatives with pyridinocycloalkyl moieties
Uniqueness
3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the ethylthio and trimethyl groups, which enhance its lipophilicity and biological activity. These modifications can improve its ability to interact with biological targets and increase its potential as a therapeutic agent .
Properties
IUPAC Name |
3-ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-5-19-14-15-13-11(16-17-14)10-7-8(2)6-9(3)12(10)18(13)4/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIOZTOGPQAZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC(=CC(=C3N2C)C)C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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